

# Core Mechanism of Action of CS-1008 (Tigatuzumab)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SD-1008   |           |
| Cat. No.:            | B15613485 | Get Quote |

CS-1008 (Tigatuzumab) is a humanized, agonistic monoclonal antibody of the IgG1 isotype that selectively targets human Death Receptor 5 (DR5), also known as tumor necrosis factor-related apoptosis-inducing ligand receptor 2 (TRAIL-R2).[1] DR5 is a cell surface receptor and a member of the tumor necrosis factor (TNF) receptor superfamily. Its activation triggers the extrinsic apoptosis pathway, leading to programmed cell death.

## **Signaling Pathway of CS-1008**

The binding of CS-1008 to DR5 on the surface of cancer cells initiates a well-defined signaling cascade:

- Receptor Binding and Trimerization: CS-1008 binds to the extracellular domain of DR5. This
  binding event induces the trimerization of DR5 receptors, clustering them on the cell surface.
   [1]
- Formation of the Death-Inducing Signaling Complex (DISC): The aggregation of the
  intracellular death domains of the DR5 trimers facilitates the recruitment of the adaptor
  protein Fas-associated death domain (FADD). FADD, in turn, recruits pro-caspase-8, forming
  the multiprotein Death-Inducing Signaling Complex (DISC).
- Caspase-8 Activation: The high concentration of pro-caspase-8 within the DISC leads to its proximity-induced auto-proteolytic cleavage and activation.



- Executioner Caspase Cascade: Activated caspase-8 subsequently cleaves and activates downstream executioner caspases, primarily caspase-3 and caspase-7.
- Induction of Apoptosis: These executioner caspases cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP) and lamins, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase I Imaging and Pharmacodynamic Trial of CS-1008 in Patients With Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Core Mechanism of Action of CS-1008 (Tigatuzumab)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613485#what-is-the-mechanism-of-action-of-sd-1008]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com